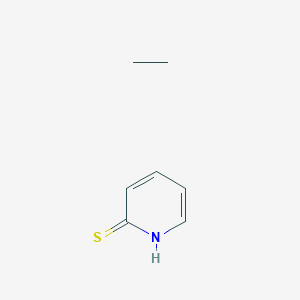

ethane;1H-pyridine-2-thione

Description

Nomenclature and Tautomerism of the Pyridinethione System

The nomenclature of this compound is directly linked to its tautomeric nature, existing in a dynamic equilibrium between two forms: 1H-Pyridine-2-thione and 2-Mercaptopyridine (B119420).

Thione-Thiol Tautomeric Equilibrium (1H-Pyridine-2-thione and 2-Mercaptopyridine)

The compound exists as a pair of tautomers, which are isomers that readily interconvert. The two tautomeric forms are the thione form (1H-Pyridine-2-thione) and the thiol form (2-Mercaptopyridine). wikipedia.org In the solid state, the thione form is the predominant one. stackexchange.comiucr.org This equilibrium is not static and is influenced by various factors. While the thiol form has an aromatic pyridine (B92270) ring, the thione form is stabilized by thioamide resonance. acs.orgnih.govmq.edu.au Computational studies have shown that in the gas phase, the thiol form (2-pyridinethiol) is more stable than the thione form (2-pyridinethione). acs.orgnih.govmq.edu.au

Solvent and Environmental Factors Influencing Tautomeric Distribution

The balance between the thione and thiol forms is significantly affected by the solvent and other environmental conditions. acs.orgtandfonline.com In solution, the more polar thione form is generally favored, and this preference increases with the polarity of the solvent. cdnsciencepub.comcdnsciencepub.comjrimt.jpresearchgate.net For instance, in solvents like water, ethanol (B145695), and dioxane, the equilibrium shifts significantly towards the thione form. cdnsciencepub.comcdnsciencepub.com In contrast, dilute solutions in nonpolar solvents favor the predominance of the thiol form. cdnsciencepub.comresearchgate.net Temperature and concentration also play a role; lower temperatures and lower concentrations tend to favor the thiol tautomer. wikipedia.org The greater dipole moment of the thione tautomer contributes to its stability in polar solvents. acs.orgnih.govmq.edu.au

The interconversion between the two forms likely occurs through a hydrogen-bonded dimer, as the energy barrier for intramolecular proton transfer is quite high. acs.orgnih.govmq.edu.au The dimerization equilibrium itself is also influenced by temperature. acs.orgnih.govmq.edu.au

Factors Influencing Tautomeric Equilibrium

| Factor | Favors Thione Form (1H-Pyridine-2-thione) | Favors Thiol Form (2-Mercaptopyridine) | Source |

|---|---|---|---|

| State | Solid State | Gas Phase | stackexchange.comiucr.orgacs.orgnih.govmq.edu.au |

| Solvent Polarity | High Polarity (e.g., water, ethanol) | Low Polarity (in dilute solutions) | cdnsciencepub.comcdnsciencepub.comjrimt.jpresearchgate.net |

| Concentration | Higher Concentrations (due to self-association) | Lower Concentrations | wikipedia.orgcdnsciencepub.com |

| Temperature | Lower Temperatures | wikipedia.org |

Significance in Heterocyclic Chemistry

The unique structural and reactive properties of the 1H-pyridine-2-thione system make it a compound of considerable interest in heterocyclic chemistry.

Fundamental Insights into Pyridine Heterocycles

The study of the tautomerism of 1H-pyridine-2-thione provides fundamental insights into the nature of pyridine heterocycles. cdnsciencepub.com It serves as a model system for understanding prototropic tautomerism in related structures, such as thiated nucleobases in DNA and RNA. researchgate.netrsc.org The interplay of aromaticity, resonance stabilization, and intermolecular forces like hydrogen bonding in determining the dominant tautomeric form offers a rich area for theoretical and experimental investigation. acs.orgnih.govmq.edu.au

Role as a Versatile Synthon in Organic Synthesis

1H-Pyridine-2-thione and its derivatives are valuable and versatile synthons in organic synthesis. tandfonline.comresearchgate.netnih.gov They serve as precursors for the creation of a wide array of other heterocyclic compounds. tandfonline.comresearchgate.netresearchgate.net For example, they are used in the synthesis of thio-substituted ethyl nicotinate (B505614) derivatives, which can then be cyclized to form thieno[2,3-b]pyridines. tandfonline.comtandfonline.com Furthermore, reactions with various reagents can lead to the formation of fused ring systems like pyridothienopyrimidines and pyrazolo[3,4-b]pyridines. tandfonline.comresearchgate.nettandfonline.com Its ability to react with different electrophiles and nucleophiles makes it a key building block for constructing complex polyfunctional heteroaromatics. researchgate.net

Synthetic Applications of 1H-Pyridine-2-thione

| Reactant | Product Type | Source |

|---|---|---|

| Ethyl 3-oxo-3-phenylpropanoate | Thio-substituted ethyl nicotinate | tandfonline.comtandfonline.com |

| Halogenated compounds | 2-S-alkylpyridine derivatives | researchgate.net |

| Dimethylformamide–dimethylacetal | Thieno[2,3-b]pyridine derivatives | tandfonline.comtandfonline.com |

| Hydrazine hydrate | Pyrazolo[3,4-b]pyridine derivatives | tandfonline.comtandfonline.com |

| Methyl iodide | 2-Methylthiopyridine derivative | researchgate.net |

| Cyanothioacetamide | Pyridine-2(1H)-thiones | rsc.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

ethane;1H-pyridine-2-thione |

InChI |

InChI=1S/C5H5NS.C2H6/c7-5-3-1-2-4-6-5;1-2/h1-4H,(H,6,7);1-2H3 |

InChI Key |

PXWVMOBGQJPORK-UHFFFAOYSA-N |

Canonical SMILES |

CC.C1=CC(=S)NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyridine 2 Thione and Its Ethyl Containing Derivatives

Classical and Contemporary Approaches to 1H-Pyridine-2-thione Synthesis

The synthesis of 1H-pyridine-2-thione, a heterocyclic compound with a prominent thione group, can be achieved through several established and modern methodologies. These approaches primarily involve the transformation of pre-existing pyridine (B92270) rings or the construction of the pyridine ring system from acyclic precursors.

Routes from Halopyridines and Related Precursors

A prevalent and historically significant method for the synthesis of 1H-pyridine-2-thione involves the nucleophilic substitution of a halogen atom, typically chlorine, from the 2-position of the pyridine ring.

One of the earliest reported syntheses, dating back to 1931, involved the reaction of 2-chloropyridine (B119429) with calcium hydrogen sulfide. wikipedia.org A more contemporary and convenient adaptation of this approach utilizes the reaction of 2-chloropyridine with thiourea (B124793) in ethanol (B145695), followed by treatment with aqueous ammonia. wikipedia.orggoogle.com This method provides a reliable route to the desired product.

Another variation employs anhydrous sodium hydrosulfide (B80085) as the sulfur source. In this procedure, 2-chloropyridine is reacted with anhydrous sodium hydrosulfide in an organic solvent. google.com The process involves heating the mixture, followed by solvent removal, addition of water, pH adjustment with acid, and extraction with an organic solvent to yield the pale yellow crystalline product. google.com

| Precursor | Reagent(s) | Solvent | Key Conditions | Product | Citation |

| 2-Chloropyridine | Calcium hydrogen sulfide | Not specified | Heating | 1H-Pyridine-2-thione | wikipedia.org |

| 2-Chloropyridine | Thiourea, Aqueous ammonia | Ethanol | Reflux | 1H-Pyridine-2-thione | wikipedia.orggoogle.com |

| 2-Chloropyridine | Anhydrous sodium hydrosulfide | Organic solvent | Heating, pH adjustment | 1H-Pyridine-2-thione | google.com |

Cyclocondensation Reactions Utilizing Cyanothioacetamide and β-Diketone Derivatives

An alternative strategy for constructing the 1H-pyridine-2-thione scaffold involves building the pyridine ring from acyclic precursors through cyclocondensation reactions. These methods are particularly useful for creating highly substituted pyridinethiones.

A notable example is the reaction of a β-diketone derivative, such as acetylacetone, with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine intermediate. This intermediate is then reacted with cyanothioacetamide to yield the corresponding pyridinethione. researchgate.net This multi-component reaction allows for the efficient assembly of the functionalized pyridine ring. The reaction is typically carried out in an appropriate solvent and may be catalyzed by a base. nih.gov

| β-Diketone Derivative | Reagent 1 | Reagent 2 | Catalyst/Conditions | Product Type | Citation |

| Acetylacetone | Dimethylformamide dimethyl acetal (DMFDMA) | Cyanothioacetamide | Base catalysis (e.g., piperidine), reflux | 5-Acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | researchgate.netnih.gov |

| N-(4-fluorophenyl)-3-oxobutanamide | 3-Aryl-2-cyano-prop-2-enethioamide | Piperidine | Reflux in ethanol | Substituted 5-cyano-6-mercaptonicotinamide | nih.gov |

Targeted Synthesis of Ethyl-Substituted 1H-Pyridine-2-thione Derivatives

The introduction of ethyl groups onto the 1H-pyridine-2-thione core can be accomplished through several synthetic strategies, targeting either the sulfur atom of the thione functionality or other positions on the pyridine ring.

S-Ethylation Strategies for the Thione Functionality

The sulfur atom of the thione group in 1H-pyridine-2-thione is nucleophilic and can be readily alkylated. S-ethylation is a common transformation that converts the thione into a thioether.

This reaction is typically achieved by treating the pyridinethione with an ethylating agent, such as ethyl chloroacetate, in the presence of a base. nih.gov The base, often a tertiary amine like triethylamine (B128534) or an inorganic base, deprotonates the thione to form a thiolate anion, which then acts as a nucleophile to displace the halide from the ethylating agent. The reaction is generally carried out in a polar solvent like ethanol under reflux conditions. nih.gov

| Pyridinethione Derivative | Ethylating Agent | Base | Solvent | Key Conditions | Product Type | Citation |

| Substituted Pyridine-2(1H)-thione | Ethyl chloroacetate | Triethylamine | Ethanol | Reflux | S-alkylated derivative (ethyl 2-((...)-sulfanyl)acetate) | nih.gov |

| 3-Cyanopyridine-2(1H)-thione | Ethyl chloroacetate | Base | Not specified | Not specified | Thieno[2,3-b]pyridine derivative (after cyclization) | abertay.ac.uk |

Formation of Ethoxycarbonyl-Substituted Pyridinethiones via Condensation Reactions

The synthesis of pyridinethiones bearing an ethoxycarbonyl group, often in the form of an ethyl acetate (B1210297) substituent, can be achieved through multi-step sequences that build the substituted pyridine ring.

One approach involves the synthesis of ethyl 2-(pyridin-2-yl)acetate as a key intermediate. This can be prepared by treating 2-methylpyridine (B31789) with a strong base like n-butyllithium in the presence of diisopropylamine (B44863) to form an anion, which is then reacted with diethylcarbonate. nih.gov This ethyl 2-(pyridin-2-yl)acetate can then be further functionalized. While the direct conversion to a thione is not explicitly detailed in the provided sources, this intermediate is a crucial building block for accessing ethoxycarbonyl-substituted pyridine derivatives.

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Key Conditions | Intermediate Product | Citation |

| 5-Methoxy-2-methylpyridine | n-Butyllithium, Diisopropylamine | Diethylcarbonate | Tetrahydrofuran | -78 °C to room temperature | Ethyl 2-(5-methoxypyridin-2-yl)acetate | nih.gov |

Hydrothiolation Reactions Leading to Ethyl Pyridyl Thioether Derivatives

Hydrothiolation reactions provide a direct method for the formation of ethyl pyridyl thioether derivatives by adding the S-H bond of 1H-pyridine-2-thione across a carbon-carbon double bond.

An efficient method for the synthesis of (β-trifluoromethyl-β-aryl)ethyl 2-pyridyl thioethers involves the hydrothiolation of α-(trifluoromethyl)styrenes with pyridine-2(1H)-thione. researchgate.net This reaction proceeds in a regioselective anti-Markovnikov manner and is facilitated by the use of an organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The reaction conditions are generally mild, offering a practical route to these specific ethyl pyridyl thioether derivatives.

| Thiol | Alkene | Catalyst/Base | Regioselectivity | Product Type | Citation |

| Pyridine-2(1H)-thione | α-(Trifluoromethyl)styrenes | DBU | Anti-Markovnikov | (β-Trifluoromethyl-β-aryl)ethyl 2-pyridyl thioether | researchgate.net |

Chemical Reactivity and Mechanistic Studies of 1h Pyridine 2 Thione Systems

Electrophilic and Nucleophilic Reactions of the Pyridinethione Moiety

The 1H-pyridine-2-thione core structure possesses a nucleophilic sulfur atom and a nitrogen atom that can also exhibit nucleophilic character, particularly in its deprotonated form. This dual reactivity allows for selective reactions with various electrophiles.

The ambident nucleophilic nature of the pyridine-2(1H)-thione N-oxide anion allows for alkylation to occur at either the sulfur or the oxygen (analogous to the nitrogen in 1H-pyridine-2-thione) atom. The regioselectivity of these reactions is influenced by the nature of the alkylating agent and the reaction conditions. For instance, the synthesis of N-(alkyloxy)pyridine-2(1H)-thiones can be achieved through the alkylation of the pyridine-2(1H)-thione N-oxide.

Acylation reactions are also crucial for the functionalization of the 1H-pyridine-2-thione system. While direct N-acylation can be challenging, the use of activating agents facilitates the introduction of acyl groups. These acylated derivatives are valuable intermediates in organic synthesis. The table below summarizes the outcomes of typical alkylation and acylation reactions.

| Reactant | Reagent | Product(s) | Reaction Type |

| Pyridine-2(1H)-thione N-oxide | Alkyl Halide (R-X) | N-(Alkyloxy)pyridine-2(1H)-thione and 2-(Alkylthio)pyridine N-oxide | Alkylation |

| 1H-Pyridine-2-thione | Acyl Chloride (RCOCl) | N-Acyl-pyridine-2(1H)-thione | Acylation |

The pyridine (B92270) ring system can undergo various rearrangement and ring-transformation reactions, leading to the formation of diverse heterocyclic structures. For instance, pyridines can be converted into fused bicyclic heterocycles through a sequence of nucleophilic addition, 6π-electrocyclic ring opening/ring closure, and fused ring formation nih.gov. These transformations often exploit the reactivity of N-pyridinium salts nih.gov.

Furthermore, derivatives of pyridones, which are structurally related to pyridine-thiones, can serve as building blocks for the synthesis of polycyclic systems through ring-opening transformations mdpi.com. These reactions highlight the versatility of the pyridine core in constructing complex molecular architectures.

Radical Chemistry and Photoreactions of N-Hydroxypyridine-2(1H)-thione

N-Hydroxypyridine-2(1H)-thione is a notable precursor for the generation of radicals upon photolysis. The photochemical behavior of this compound has been extensively studied, revealing its role in initiating radical chain reactions.

Upon exposure to UV light, N-hydroxypyridine-2(1H)-thione (N-HPT) undergoes efficient homolytic cleavage of the N-O bond. This process leads to the formation of a 2-pyridylthiyl radical (PyS•) and a hydroxyl radical (•OH) nih.gov. Theoretical studies have shown that the potential energy surface of the lowest excited singlet state is dissociative with respect to the detachment of the hydroxyl group nih.gov. This photochemical decomposition occurs in various media, including organic solvents and aqueous solutions nih.gov.

The generation of these highly reactive radical species is a key feature of N-HPT's chemistry and forms the basis for its applications in radical-mediated transformations.

The 2-pyridylthiyl radical generated from the photolysis of N-hydroxypyridine-2(1H)-thione plays a crucial role in propagating radical chain reactions. Once formed, this radical can participate in various elementary steps, such as addition to multiple bonds and hydrogen atom abstraction, to generate new radical intermediates libretexts.org.

The general mechanism of a radical chain reaction involves three main phases: initiation, propagation, and termination libretexts.org. The photochemically generated 2-pyridylthiyl radical acts as a key chain carrier in the propagation phase acs.org. The table below outlines the fundamental steps in a radical chain reaction involving the 2-pyridylthiyl radical.

| Phase | Description | Example Reaction |

| Initiation | Formation of initial radical species. | Photolysis of N-hydroxypyridine-2(1H)-thione to form 2-pyridylthiyl and hydroxyl radicals. |

| Propagation | The radical reacts with a stable molecule to form a new radical, continuing the chain. | A 2-pyridylthiyl radical adds to an alkene, forming a carbon-centered radical. |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | Two 2-pyridylthiyl radicals combine to form a disulfide. |

Carboxylic acid esters of N-hydroxypyridine-2-thione, commonly known as Barton esters, are effective precursors for the generation of carbon-centered radicals upon photolysis libretexts.org. The photochemical process involves the homolytic cleavage of the N-O bond, followed by decarboxylation of the resulting acyloxyl radical to yield an alkyl or aryl radical libretexts.org.

This method provides a versatile route to carbon-centered radicals, which can then undergo a variety of synthetic transformations, including addition to multiple bonds or hydrogen atom abstraction libretexts.org. The general scheme for the generation of a carbon-centered radical from a Barton ester is depicted below. This reaction is a powerful tool for replacing a carboxyl group with other functional groups or carbon chains libretexts.org.

Derivatives and Fused Heterocyclic Systems Derived from 1h Pyridine 2 Thione

Pyridinethione-Derived Ethyl Nicotinate (B505614) Analogs

The synthesis of functionalized pyridine (B92270) systems is a significant area of research. While direct synthesis of ethyl nicotinate analogs from "ethane;1H-pyridine-2-thione" is a specific transformation, the broader context involves the manipulation of pyridinethione precursors. For instance, the reaction of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with various reagents demonstrates the potential to build complex structures. researchgate.net Reactions with methyl iodide lead to S-alkylation, a common first step in creating precursors for further cyclization. researchgate.netacs.org These S-alkylated derivatives can then undergo intramolecular cyclization under basic conditions, such as in the presence of sodium ethoxide, to form thieno[2,3-b]pyridine systems. acs.org These thienopyridines can be further functionalized. For example, a thienopyridine hydrochloride can be N-alkylated and then coupled with amino acids to form complex prodrugs, showcasing the pathway from a simple pyridinethione to highly derivatized molecules that can be considered analogs of functionalized pyridines like ethyl nicotinate. mdpi.com

Synthesis and Transformations of Thieno[2,3-b]pyridine Derivatives

The fusion of a thiophene ring to a pyridine core, resulting in the thieno[2,3-b]pyridine scaffold, is a widely explored synthetic pathway starting from 1H-pyridine-2-thione derivatives. This bicyclic system is a key intermediate for the synthesis of numerous polycyclic compounds.

A prevalent method for constructing the thieno[2,3-b]pyridine skeleton is the S-alkylation of 3-cyanopyridine-2(1H)-thiones followed by intramolecular cyclization. researchgate.net This process, often referred to as the Gewald reaction or a variation thereof, involves the reaction of the pyridinethione with an α-haloketone, α-haloester, or other electrophiles containing an activated methylene group. acs.orgresearchgate.net

The initial step is the S-alkylation of the pyridinethione derivative. acs.org The resulting S-alkylated intermediate possesses a side chain that can participate in a cyclization reaction. acs.org The Thorpe-Ziegler cyclization is a key step where, under basic conditions, the methylene group adjacent to the electron-withdrawing group (e.g., cyano, ester) is deprotonated, and the resulting carbanion attacks the cyano group of the pyridine ring, leading to the formation of an enamine, which then tautomerizes to the more stable amino-thiophene ring fused to the pyridine core. researchgate.net

A variety of bases and reaction conditions can be employed for the alkylation and subsequent cyclization, including potassium carbonate in acetone, sodium ethoxide in ethanol (B145695), or piperidine in ethanol. researchgate.net The choice of base and solvent can influence the reaction rate and yield. researchgate.net For example, S-alkylation can be carried out with reagents like ethyl chloroacetate, phenacyl chloride, chloroacetone, and chloroacetonitrile in the presence of a mild base like triethylamine (B128534). acs.org The subsequent intramolecular cyclization is often achieved by heating in a stronger base solution like sodium ethoxide. acs.org

Table 1: Examples of Reagents for Thieno[2,3-b]pyridine Synthesis

| Starting Pyridinethione | Alkylating Agent | Product Type |

|---|---|---|

| 3-Cyanopyridine-2(1H)-thione | Ethyl chloroacetate | Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate |

| 3-Cyanopyridine-2(1H)-thione | Phenacyl chloride | 3-Amino-2-benzoylthieno[2,3-b]pyridine |

| 3-Cyanopyridine-2(1H)-thione | Chloroacetone | 3-Amino-2-acetylthieno[2,3-b]pyridine |

This table provides illustrative examples of the types of thieno[2,3-b]pyridine derivatives that can be synthesized through the alkylation and cyclization of 3-cyanopyridine-2(1H)-thiones.

The electronic properties and substitution patterns of the thieno[2,3-b]pyridine scaffold significantly influence its reactivity. The presence of functional groups, such as an amino group at the C3 position and an ester or cyano group at the C2 position, which are common outcomes of the Gewald synthesis, provides handles for further chemical transformations. researchgate.net

The amino group can act as a nucleophile, participating in reactions with various electrophiles. For instance, it can react with isothiocyanates, maleic anhydride, or cyclopentanone to yield substituted thienopyridine compounds. ekb.eg The reactivity of these scaffolds is foundational for creating prodrugs. Thienopyridines are precursors to active metabolites that function as antiplatelet agents by blocking the P2Y12 receptor. mdpi.com The conversion to these active forms often involves enzymatic oxidation and hydrolysis, processes that are inherently dependent on the structure and electronic nature of the thienopyridine core and its substituents. mdpi.com Theoretical studies, including quantum theory of atoms in a molecule (QTAIM) analysis, can reveal non-covalent interactions and charge transfer characteristics that dictate the reactivity of these molecules. researchgate.net

Pyridothienopyrimidine and Pyrazolopyridine Hybrid Systems

The versatile 3-aminothieno[2,3-b]pyridine derivatives serve as excellent precursors for the synthesis of more complex fused heterocyclic systems, such as pyridothienopyrimidines and pyrazolopyridines.

The synthesis of pyridothienopyrimidine derivatives often involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carbonitriles or -2-carboxylates with reagents that can provide the necessary atoms to form the pyrimidine ring. For example, reacting the aminothienopyridine with formic acid or triethyl orthoformate can lead to the formation of a pyrimidinone ring fused to the thienopyridine system. mdpi.comresearchgate.net The use of hydrazine hydrate on these precursors can lead to the formation of hydrazino derivatives, which can be further cyclized to form triazolopyrimidothienopyridine systems.

Pyrazolopyridine systems can also be synthesized from pyridinethione precursors. One route involves the reaction of S-alkylated pyridinethione derivatives containing an ester group with hydrazine hydrate. researchgate.net Instead of cyclizing to form a thienopyridine, the hydrazine can react with the ester and another functional group on the pyridine ring to form a fused pyrazole ring. researchgate.net Another approach involves the reaction of a thienopyridine-2-carbohydrazide with β-dicarbonyl compounds like ethyl acetoacetate or acetylacetone, which leads to the formation of 2-(pyrazol-1-yl-carbonyl)thieno[2,3-b]pyridine derivatives. tandfonline.com

Table 2: Synthesis of Fused Systems from Thienopyridine Precursors

| Thienopyridine Precursor | Reagent | Fused System |

|---|---|---|

| 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | Formic Acid / Triethyl Orthoformate | Pyridothienopyrimidinone |

| 3-Aminothieno[2,3-b]pyridine-2-carbonitrile | Formamide | Pyridothienopyrimidinylamine |

| Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate | Hydrazine Hydrate | 3-Amino-2-hydrazinocarbonylthieno[2,3-b]pyridine |

This table illustrates the synthesis of various fused heterocyclic systems starting from functionalized thieno[2,3-b]pyridine derivatives.

Bis(pyridine-2(1H)-thione) and Other Polycyclic Derivatives

The synthetic utility of 1H-pyridine-2-thione extends to the creation of larger, polycyclic, and symmetrical molecules. The synthesis of bis-derivatives often involves starting with a symmetrical precursor that can be converted into two pyridinethione moieties. For example, starting from 2,6-diacetylpyridine, a bis(enaminone) can be formed, which can then be reacted with thiourea (B124793) to generate 4,4′-(pyridine-2,6-diyl)bis(pyrimidine-2(1H)-thione). nih.gov

Furthermore, pyridinethione derivatives are valuable precursors for a variety of bicyclic and tricyclic compounds. researchgate.net For example, 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile can be reacted with malononitrile and elemental sulfur to yield a thieno[2,3-b]pyridine, which can then undergo further reactions to form more complex polycyclic systems. researchgate.net The reaction of thienopyridine derivatives with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) can lead to the formation of enaminones, which are versatile intermediates for constructing additional fused rings. researchgate.net

Coordination Chemistry of Pyridinethione Ligands

Chelation Behavior of 1H-Pyridine-2-thione and its Derivatives

The coordination behavior of 1H-pyridine-2-thione (pySH) is rich and varied, allowing it to adopt several bonding modes depending on the metal center, reaction conditions, and the presence of substituents on the pyridine (B92270) ring.

The deprotonated form of 1H-pyridine-2-thione, the pyridine-2-thiolate (B1254107) anion, is an archetypal "SN" ligand capable of forming stable chelate rings with metal ions. This chelation involves coordination through both the exocyclic sulfur atom and the endocyclic nitrogen atom. This bidentate N,S-chelation is a common coordination mode and leads to the formation of a stable five-membered ring, which is entropically favored.

Evidence for this bidentate behavior is well-documented through spectroscopic and crystallographic studies. For example, in various ruthenium and osmium complexes, the pyridine-2-thiolate ligand has been shown to bind in both a monodentate fashion (S-bonded) and a bidentate mode (N,S-chelated) within the same or different molecules rsc.org. Surface-enhanced Raman spectroscopy (SERS) studies of 2-mercaptopyridine (B119420) on gold surfaces also provide evidence for the formation of a chelate-like structure involving bonding through both the sulfur and the nitrogen atoms of the pyridine ring researchgate.net.

Beyond simple chelation to a single metal center, the ligand can also act as a bridging ligand. In a binuclear copper(I) complex, [Cu₂(HL)₆]Cl₂, crystal structure analysis revealed that the metal atoms are connected by bridging thione ligands in addition to being bonded to terminal ones rsc.org. This demonstrates the ligand's versatility in constructing more complex polynuclear architectures.

The introduction of substituent groups onto the pyridine ring of 1H-pyridine-2-thione can significantly alter its coordination chemistry through both steric and electronic effects. These modifications can influence ligand-metal bond strengths, the preferred coordination geometry, and even the reactivity of the resulting complex.

Steric Effects: Bulky substituents placed at the C6 position, adjacent to the nitrogen donor atom, can sterically hinder the approach of the nitrogen to a metal center. This can influence the feasibility of certain reactions. For instance, studies on tungsten complexes have shown that a methyl group at the 6-position of the pyridine-2-thiolate ligand prevents a subsequent acetylene (B1199291) insertion reaction, which readily occurs with the unsubstituted and 4-methyl substituted analogues nih.govacs.org. This is attributed to the steric bulk near the nitrogen atom, which may prevent the necessary rearrangement for the insertion to occur nih.gov.

Electronic Effects: The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—modify the electron density on the donor atoms (S and N). Electron-withdrawing groups, such as a nitro group, can decrease the nucleophilicity of the nitrogen donor, potentially weakening the metal-nitrogen bond acs.org. Conversely, electron-donating groups can enhance the donor strength. These electronic modifications can fine-tune the redox properties of the metal complex and the stability of different oxidation states. Research indicates that a combination of high steric demand and electron-withdrawing features can be used to prevent specific ligand-based reactions like acetylene insertion nih.govacs.org.

Metal Complex Formation and Structural Elucidation

1H-pyridine-2-thione and its derivatives form stable complexes with a wide array of metals, particularly transition metals. The structural characterization of these complexes reveals diverse geometries and nuclearities.

The coordination chemistry of pyridine-2-thiolate with late transition metals has been extensively studied.

Copper: The reaction of 1H-pyridine-2-thione with copper(II) salts can lead to the formation of a binuclear copper(I) complex, [Cu₂(C₅H₅NS)₆]Cl₂, where each copper atom is in a tetrahedral environment, coordinated to two terminal and two bridging thione ligands via their sulfur atoms rsc.org. This complex can serve as an intermediate for the construction of a larger tetranuclear, cubane-like cluster, [(Cu(C₅H₄NS))₄], upon deprotonation with a base rsc.org. A variety of other mono- and binuclear copper(II) complexes with substituted pyridine-2-thione derivatives have also been synthesized and structurally characterized, exhibiting geometries ranging from tetrahedral and square planar to square pyramidal mdpi.com.

Platinum: A range of platinum(II) complexes featuring thione ligands have been synthesized. These include mononuclear species with the general formula [Pt(thione)₄]²⁺, where the platinum center is coordinated by four thione ligands through their sulfur atoms in a slightly distorted square-planar geometry researchgate.net. Additionally, binuclear platinum(II) and mixed-valence platinum(III) "lantern-shaped" complexes bridged by four pyridine-2-thiolate ligands have been prepared and characterized, demonstrating the ligand's ability to support metal-metal interactions acs.org.

Palladium: Similar to platinum, palladium readily forms complexes with pyridine-2-thiol (B7724439). Dinuclear palladium(II) complexes bridged by pyridine-2-thiolate ligands have been synthesized and studied electrochemically acs.org. Palladium(II) complexes with related ligands have been shown to feature bidentate chelation through the sulfur and pyridine nitrogen atoms mdpi.com.

Table 1: Selected Transition Metal Complexes of 1H-Pyridine-2-thione and its Derivatives

| Complex Formula | Metal | Coordination Mode(s) | Metal Geometry | Key Structural Features |

| [Cu₂(C₅H₅NS)₆]Cl₂ | Copper(I) | Terminal S-donor, Bridging S-donor | Near-tetrahedral | Binuclear structure with bridging thione ligands rsc.org. |

| [Pt₂(μ-C₅H₄NS)₄] | Platinum(II) | Bridging N,S-bidentate | Square planar (each Pt) | Binuclear "lantern" structure acs.org. |

| [Pd₂(μ-C₅H₄NS)₂Cl₂] | Palladium(II) | Bridging N,S-bidentate | Square planar (each Pd) | Dinuclear structure with both thiolate and chloride bridges acs.org. |

| [Ru(C₅H₄NS)₂(CO)₂(PPh₃)] | Ruthenium(II) | Monodentate (S-bonded), Bidentate (N,S-chelated) | Distorted octahedral | Contains both monodentate and bidentate thiolate ligands rsc.org. |

| [Pt(thione)₄]Cl₂ | Platinum(II) | Monodentate (S-bonded) | Square planar | Four thione ligands coordinate through sulfur researchgate.net. |

While coordination typically stabilizes the ligand, in some cases, the metal center can promote the cleavage of bonds within the ligand itself. For pyridine-2-thiol, a notable example is the metal-catalyzed cleavage of the carbon-sulfur bond.

It has been demonstrated that dinuclear platinum and palladium complexes bridged by pyridine-2-thiolate derivatives can act as catalysts for the hydrogenolysis of the C–S bond in pyridine-2-thiol. Under conditions of high temperature (150 °C) and hydrogen pressure (60 atm), these complexes facilitate the cleavage of the C–S bond to yield pyridine and H₂S nih.gov. The proposed mechanism involves the activation of the pyridine-2-thiol ligand across both metal centers, highlighting a clear case of metal-promoted ligand cleavage nih.gov.

In a different type of metal-mediated ligand transformation, a ruthenium dicarbonyl complex containing both a monodentate (S-bonded) and a bidentate pyridine-2-thiolate ligand shows structural evidence of an "incipient attack" by the non-coordinated nitrogen atom of the monodentate ligand onto a coordinated carbonyl group rsc.org. This interaction, facilitated by the ruthenium center, represents the initial step of a ligand modification process, though not a complete bond cleavage under the observed conditions.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1H-pyridine-2-thione in solution. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, recorded in a solvent like DMSO-d₆, the protons on the pyridine (B92270) ring appear as distinct signals. The spectrum typically shows four signals corresponding to the aromatic protons and one for the N-H proton. The chemical shifts (δ) are indicative of their electronic environment, and the splitting patterns (multiplicity) reveal the connectivity between adjacent protons. For instance, a spectrum run at approximately 400 MHz in DMSO-d₆ shows signals around δ 13.5 (N-H), δ 7.67, δ 7.43, δ 7.31, and δ 6.77 ppm for the ring protons. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of 1H-pyridine-2-thione shows distinct resonances for each of the five carbon atoms in the pyridine ring, with the carbon atom of the C=S group being significantly deshielded and appearing at a characteristic downfield shift.

Table 1: Representative ¹H NMR Spectral Data for 1H-Pyridine-2-thione in DMSO-d₆

| Assignment | Chemical Shift (δ) in ppm |

|---|---|

| N-H | 13.5 |

| C-H (Ring Proton) | 7.67 |

| C-H (Ring Proton) | 7.43 |

| C-H (Ring Proton) | 7.31 |

| C-H (Ring Proton) | 6.77 |

Data sourced from ChemicalBook. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. In 1H-pyridine-2-thione, the IR spectrum provides strong evidence for the thione tautomer, particularly in the solid state and in non-polar solvents. acs.org Key absorption bands include the N-H stretching vibration, typically observed in the region of 3400-3300 cm⁻¹, and the characteristic thioamide (C=S) stretching vibration.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 1H-pyridine-2-thione in solution exhibits distinct absorption bands corresponding to π→π* and n→π* transitions. For example, when reacting with nitrous acid, an unstable intermediate S-nitroso ion is formed which can be detected by two peaks in the UV spectrum at 295 nm and 240 nm. nist.gov The parent compound itself shows characteristic absorptions that are useful for its detection and quantification. nih.gov

Table 2: Key Spectroscopic Data for 1H-Pyridine-2-thione

| Spectroscopic Technique | Characteristic Feature | Wavelength/Wavenumber |

|---|---|---|

| UV-Vis | Absorption Maximum (λmax) | ~240 nm, ~295 nm |

| IR | N-H Stretch | ~3400-3300 cm⁻¹ |

| IR | C=S Stretch (Thioamide) | Variable, characteristic |

Data sourced from NIST WebBook and other studies. nist.govnih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing insights into the structure through fragmentation patterns. For 1H-pyridine-2-thione, which has a molecular formula of C₅H₅NS, the expected molecular weight is approximately 111.17 g/mol . lehigh.edu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value of 111. This peak confirms the elemental composition of the molecule. Further fragmentation of the molecular ion provides a unique fingerprint that can be used for structural confirmation. Common fragmentation pathways may involve the loss of sulfur or other small neutral molecules, leading to daughter ions that are characteristic of the pyridine ring structure. lehigh.eduresearchgate.net

X-ray Crystallography in Solid-State Structural Determination

This technique is crucial for definitively establishing which tautomer (the thione or the thiol form) exists in the crystal lattice. For many related compounds, the thione form is favored in the solid state, often forming hydrogen-bonded dimers. acs.org Crystallographic analysis of derivatives reveals precise details about the planarity of the pyridine ring and the geometry of the thioamide group. For instance, the crystal structure of a complex like 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane has been determined, showing the connectivity and conformation of the pyridinethio moiety. Such studies are essential for understanding the supramolecular chemistry and packing forces that govern the solid-state structure.

Computational and Theoretical Investigations of 1h Pyridine 2 Thione Chemistry

Quantum Chemical Studies on Electronic Structure and Tautomerism

One of the most extensively studied aspects of 1H-pyridine-2-thione is its tautomeric relationship with pyridine-2-thiol (B7724439). Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been crucial in dissecting the factors that govern this equilibrium.

Computational studies have consistently shown that the relative stability of the thione and thiol tautomers is highly dependent on the surrounding environment. In the gas phase, the thiol form (2SH) is often calculated to be more stable than the thione form (2S). For instance, high-level calculations (CCSD(T)/cc-pVTZ//B3LYP/6-311+G(3df,2p)+ZPE) indicate that the thiol tautomer is more stable by 2.61 kcal/mol in the gas phase acs.org. However, the thione form is dominant for monomers of pyridinethiones in general nih.gov.

The situation reverses in solution. The thione tautomer possesses a significantly larger dipole moment, making it more stabilized by polar solvents acs.org. Theoretical models incorporating solvent effects, such as the Integral Equation Formalism Polarizable Continuum Model (IPCM), predict that the thione form is favored in solvents like cyclohexane (B81311) by 1.96 kcal/mol acs.org. This stabilization in condensed phases is attributed to the polarity of the thione form and its ability to form hydrogen-bonded dimers acs.orgscispace.com.

Electronic structure analyses also shed light on the aromaticity of the two tautomers. Nucleus-Independent Chemical Shift (NICS) calculations, a common method for assessing aromaticity, reveal that the pyridine-2-thiol ring is aromatic, with a NICS value of -8.8 ppm. In contrast, the 1H-pyridine-2-thione ring is considered non-aromatic, with a NICS value of -3.5 ppm, though it gains stability from thioamide resonance acs.org.

| Property | Pyridine-2-thiol (Thiol Form) | 1H-Pyridine-2-thione (Thione Form) | Reference |

|---|---|---|---|

| Relative Energy (Gas Phase) | -2.61 kcal/mol (More Stable) | 0 kcal/mol (Reference) | acs.org |

| Relative Energy (Cyclohexane) | +1.96 kcal/mol (Less Stable) | 0 kcal/mol (Reference) | acs.org |

| NICS(1) Value | -8.8 ppm (Aromatic) | -3.5 ppm (Non-aromatic) | acs.org |

| Dipole Moment | Smaller | Larger (2-3 times greater than thiol) | acs.org |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for mapping the intricate pathways of chemical reactions, identifying transition states, and determining the feasibility of proposed mechanisms. For 1H-pyridine-2-thione, DFT calculations have been instrumental in understanding its formation from organometallic precursors.

One notable study investigated the reaction of cobaltacyclopentadiene with isothiocyanate to form a pyridine-2(1H)-thione complex researchgate.net. Using the B3LYP hybrid density functional, researchers found that the reaction proceeds most favorably through a two-state mechanism involving both singlet and triplet potential energy surfaces.

The computationally elucidated mechanism involves the following key steps:

Insertion: The C=N bond of the isothiocyanate inserts into a Co-Cα bond of the singlet-state cobaltacyclopentadiene. This step leads to the formation of an azacobaltacycloheptadienethione intermediate.

Intersystem Crossing: The system then crosses from the singlet state to the more stable triplet state.

Reductive Elimination: From the triplet state, reductive elimination occurs, leading to the final pyridine-2(1H)-thione complex researchgate.net.

This computational analysis revealed that the two-state pathway is energetically more favorable than a mechanism confined to a single spin state. It also explained the selectivity for forming the pyridine-2(1H)-thione product over other potential isomers, attributing it to the greater thermodynamic stability of the final thione complex researchgate.net.

| Step | Description | Spin State | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Insertion of isothiocyanate into Co-Cα bond | Singlet | Azacobaltacycloheptadienethione | researchgate.net |

| 2 | Transition from singlet to triplet state | Intersystem Crossing | Triplet Azacobaltacycloheptadienethione | researchgate.net |

| 3 | Ring closure and dissociation from cobalt | Triplet | Pyridine-2(1H)-thione complex | researchgate.net |

Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of computational chemistry is its predictive power, allowing researchers to forecast the outcomes of reactions and interactions before they are tested experimentally. This is particularly valuable for exploring novel transformations and designing new materials or molecular systems.

In the context of 1H-pyridine-2-thione (and its tautomer, 2-mercaptopyridine), DFT studies have been used to predict its reactivity and selectivity in adsorption processes on nanomaterials. For example, the interaction between 2-mercaptopyridine (B119420) (MCP) and an aluminum phosphide (B1233454) (Al12P12) nanocage was modeled to predict the feasibility and nature of the adsorption nih.govnih.govresearchgate.net.

These calculations predicted that 2-mercaptopyridine would favorably adsorb onto the Al12P12 nanocage, with significant negative adsorption energies indicating a spontaneous and exothermic process nih.govnih.govresearchgate.net. The models explored various configurations of interaction, predicting that the most stable complex would form with an adsorption energy of -27.71 kcal/mol nih.govnih.gov. Analysis of the electronic interactions, through methods like Symmetry-Adapted Perturbation Theory (SAPT), predicted that electrostatic forces would be the primary driver of the adsorption process nih.govresearchgate.net.

Furthermore, these computational models can predict changes in the electronic and spectroscopic properties of the system upon interaction. The studies forecasted alterations in the molecular orbitals, energy gap (Egap), and Fermi level (EFL) of the nanocage after adsorbing the drug molecule, providing testable hypotheses for future experimental work nih.govresearchgate.net.

| Adsorption Configuration | Predicted Adsorption Energy (Eads) | Dominant Interaction Force | Thermodynamic Prediction | Reference |

|---|---|---|---|---|

| Configuration A | -27.71 kcal/mol | Electrostatic | Spontaneous, Exothermic | nih.govnih.gov |

| Configuration B | -26.41 kcal/mol | Electrostatic | Spontaneous, Exothermic | nih.gov |

| Configuration C | -13.90 kcal/mol | Electrostatic/Partial Covalent | Spontaneous, Exothermic | nih.gov |

Future Directions in 1h Pyridine 2 Thione Research

The landscape of chemical research is continually evolving, with a significant emphasis on sustainability, efficiency, and the discovery of novel molecular functionalities. Within this context, 1H-Pyridine-2-thione and its derivatives are emerging as a focal point for future investigations. These compounds, recognized for their versatile chemical nature, are at the center of developing greener synthetic methodologies, exploring new reactive capabilities, and designing complex molecular architectures for advanced chemical transformations. The following sections delve into the prospective research avenues that are set to define the future of pyridinethione chemistry.

Q & A

Basic Research Questions

Q. What advanced detection methodologies are available for quantifying atmospheric ethane emissions, and how can data discrepancies be resolved?

- Methodological Answer : Satellite-based remote sensing (e.g., Cross-track Infrared Sounder) combined with machine learning algorithms can enhance ethane detection accuracy by identifying spectral signatures obscured by atmospheric noise. For resolving discrepancies between modeled and observed data, researchers should employ sensitivity analyses to assess emission inventories and validate findings with ground-based measurements. For instance, underestimation of emissions in the southwestern U.S. was identified using this approach .

Q. How can researchers design experiments to synthesize and characterize pyridine-2-thione derivatives?

- Methodological Answer : Pyridine derivatives like 1-(2-chloro-5-methylpyridin-3-yl)ethanone can be synthesized via nucleophilic substitution or condensation reactions. Characterization should include nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as demonstrated in the isolation of 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one from 2-pyridinecarboxaldehyde and 2-pyridinemethanol . Raw spectral data should be cross-referenced with computational simulations to confirm structural assignments.

Q. What experimental frameworks are recommended for studying ethane combustion kinetics?

- Methodological Answer : Shock-tube experiments monitoring CH* chemiluminescence at 431 nm provide precise ignition delay measurements. Researchers should compare experimental data against detailed chemical kinetics mechanisms (e.g., GRI-Mech), particularly for ethane-rich fuel blends. Discrepancies in model predictions at high ethane concentrations (>25% molar) highlight the need for mechanism refinement using pressure-dependent rate constants .

Advanced Research Questions

Q. How can isotopic (13C/1H) and ethane concentration data be integrated to resolve contradictions in methane source attribution?

- Methodological Answer : A synthesis of δ13CH4 and ethane/methane correlation ratios can disentangle biogenic vs. fossil fuel sources. For example, rising ethane levels paired with depleted 13CH4 suggest fossil fuel dominance, while enriched 13CH4 indicates microbial activity. Researchers must account for regional emission heterogeneity and atmospheric transport models to reduce uncertainty .

Q. What metrics and methodologies are used to assess the readiness level of ethane as a propellant or industrial feedstock?

- Methodological Answer : The Propellant Readiness Level (PRL) framework quantifies ethane’s characterization status (e.g., PRL 3 vs. methane’s PRL 9) by evaluating thermodynamic data, safety protocols, and scalability. Researchers should conduct trade studies using criteria like energy density and combustion stability, supported by literature reviews and experimental validations (Table 4 in ).

Q. How can machine learning improve predictive models for ethane-driven atmospheric processes, and what are the limitations?

- Methodological Answer : Neural networks trained on satellite and ground-based ethane data can predict emission hotspots and pollution trends. However, model accuracy depends on input data quality; gaps in observational networks (e.g., sparse Arctic coverage) introduce biases. Researchers should apply ensemble modeling and uncertainty quantification to address these limitations .

Q. What strategies address contradictions in ethane fragmentation pathways derived from photoionization mass spectrometry?

- Methodological Answer : Conflicting fragmentation data (e.g., from Chupka & Berkowitz vs. Traeger & McLoughlin) require revisiting ionization energy thresholds using tunable vacuum ultraviolet (VUV) light sources. Researchers should cross-validate results with high-level quantum chemical calculations (e.g., CCSD(T)) to resolve ambiguities in kinetic energy release distributions .

Data Presentation and Analysis Guidelines

- Raw Data Management : Large datasets (e.g., shock-tube ignition delays, spectral raw files) should be archived in appendices, while processed data critical to conclusions (e.g., PRL scores, isotopic ratios) must be included in the main text with error margins .

- Contradiction Analysis : When methodological inconsistencies arise (e.g., combustion models vs. experiments), researchers should perform Monte Carlo simulations to identify parameter sensitivities and prioritize experimental replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.